molecular formula C10H9F3O2 B13194123 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B13194123
M. Wt: 218.17 g/mol
InChI Key: CBPJZYPOTROVRI-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of fluorine atoms and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and ability to form stable complexes with target molecules. The ether linkage also plays a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(4-fluorophenyl)ethan-1-amine

Uniqueness

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol is unique due to its specific combination of fluorine atoms and ether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C10H9F3O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6,9,14H,5H2

InChI Key

CBPJZYPOTROVRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(COC=C(F)F)O)F

Origin of Product

United States

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